
Bis(tributylstannyl)acetylene
Overview
Description
Bis(tributylstannyl)acetylene (C₂₆H₅₄Sn₂, CAS 994-71-8) is a symmetrical organotin compound featuring two tributylstannyl groups linked by an acetylene moiety. Its linear formula is [CH₃(CH₂)₃]₃SnC≡CSn[(CH₂)₃CH₃]₃, with a molecular weight of 604.13 g/mol . This pale yellow liquid (density: 1.147 g/mL at 25°C) is highly reactive in cross-coupling reactions, particularly Stille couplings, due to the electron-rich acetylene bridge and the transmetallation capability of tributyltin groups . It is widely employed in organic synthesis for constructing conjugated systems, heterocycles, and fluorescent dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(tributylstannyl)acetylene typically involves the reaction of lithium acetylide-ethylenediamine complex with tributyltin chloride in the presence of tetrahydrofuran. The reaction is carried out under nitrogen atmosphere to prevent oxidation. The mixture is stirred at room temperature for an extended period, followed by hydrolysis and purification steps to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Bis(tributylstannyl)acetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The stannyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Palladium-catalyzed coupling reactions are common, using reagents like tetrakis(triphenylphosphine)palladium(0).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized organic compounds.
Scientific Research Applications
Applications in Organic Synthesis
1. C-C Bond Formation
BTSA is primarily employed in coupling reactions to form complex organic structures. Its reactive C≡C bond facilitates various transformations, including:
- Stille Coupling Reactions: BTSA serves as a reagent for cross-coupling with aryl halides to produce substituted acetylenes and other derivatives .
- Alkynylation Reactions: It can be utilized to introduce alkynyl groups into organic molecules, enhancing the diversity of synthetic pathways available to chemists .
2. Functionalization of Nanoparticles
Recent studies have demonstrated the use of BTSA in functionalizing gold nanoparticles with organotin units. This application is particularly relevant in biocatalysis, where modified nanoparticles exhibit improved catalytic properties.
Applications in Materials Science
1. Polymer Synthesis
BTSA has been utilized to create novel conjugated organotin polymers, which exhibit unique photoluminescence properties. These polymers are promising candidates for optoelectronic applications due to their enhanced electronic properties .
2. Development of Functional Materials
The compound's ability to act as a precursor for various functional materials is noteworthy. Researchers have explored its use in synthesizing materials with specific optical and electronic characteristics, contributing to advancements in material science .
Case Studies
Mechanism of Action
The mechanism by which bis(tributylstannyl)acetylene exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions. The stannyl groups facilitate the transfer of carbon atoms, enabling the formation of complex organic structures. The molecular targets and pathways involved are primarily related to the catalytic activity of palladium and the reactivity of the stannyl groups.
Comparison with Similar Compounds
Key Physical Properties
Bis(trimethylsilyl)acetylene
Structural Differences :
- Central atoms: Silicon (Si) vs. tin (Sn).
- Substituents: Trimethylsilyl (Si(CH₃)₃) vs. tributylstannyl (Sn(C₄H₉)₃).
- Bonding: Acetylene (C≡C) retained in both, but silicon lacks the redox activity of tin.
Bis(trichlorosilyl)acetylene
Structural Differences :
- Substituents: Trichlorosilyl (SiCl₃) groups vs. tributylstannyl.
- Electrophilicity: Chlorine atoms increase electrophilicity, contrasting with the nucleophilic acetylene in Bis(tributylstannyl)acetylene.
Physical Properties :
Property | Value |
---|---|
Boiling Point | 172–174°C |
Solubility | Miscible with ethanol, ether |
Bis(tributylstannyl)ethylene
Structural Differences :
- Bonding: Ethylene (C=C) vs. acetylene (C≡C).
- Conjugation: Ethylene lacks the linear rigidity of acetylene, reducing conjugation in products.
Performance Comparison :
Reaction Type | This compound | Bis(tributylstannyl)ethylene |
---|---|---|
Diels–Alder Efficiency | 97% conversion | Not applicable |
Stille Coupling Yield | 70–81% | 65–75% |
Biological Activity
Bis(tributylstannyl)acetylene (BTBSA) is an organotin compound characterized by its unique structure, consisting of two tributylstannyl groups linked to an acetylene backbone. Its chemical formula is CHSn with a molecular weight of approximately 604.13 g/mol. This compound has gained attention primarily for its applications in synthetic organic chemistry and materials science, particularly in coupling reactions and the synthesis of functional materials. However, its biological activity remains a critical area of investigation due to its potential toxicity and environmental implications.
BTBSA is synthesized through palladium-catalyzed coupling reactions involving tributylstannyl halides and acetylene derivatives. This method allows for controlled formation with high purity yields. The presence of the reactive C≡C bond enhances its utility in organic synthesis, making it a valuable precursor for various functional materials .
Toxicity and Biological Activity
The biological activity of BTBSA is limited, with significant findings indicating its toxicity rather than therapeutic benefits. It is classified as hazardous, exhibiting acute toxicity upon ingestion and skin contact, leading to irritation and potential serious eye damage . The compound is also noted for its environmental hazards, being very toxic to aquatic life with long-lasting effects .
Toxicological Data
- Acute Toxicity : Toxic if swallowed; harmful in contact with skin.
- Irritation : Causes serious eye irritation and skin irritation.
- Environmental Impact : Very toxic to aquatic life; chronic effects noted.
- Reproductive Toxicity : Potential damage to fertility and unborn children .
Hazard Category | Description |
---|---|
Acute toxicity Category 3 | Toxic if swallowed |
Acute toxicity Category 4 | Harmful in contact with skin |
Serious eye damage/eye irritation | Causes serious eye irritation |
Long-term aquatic hazard | Very toxic to aquatic life with long-lasting effects |
Reproductive toxicity | May damage fertility; may damage the unborn child |
Research Findings
Despite its limited biological applications, BTBSA has been utilized in various studies focusing on its chemical reactivity rather than direct biological effects. For instance:
- Synthesis of Conjugated Polymers : BTBSA has been employed in the synthesis of conjugated polymers through reactions with brominated naphthalene diimide, showcasing its role as a coupling intermediate .
- Functionalization of Nanoparticles : Research has explored the functionalization of gold nanoparticles using organotin units derived from BTBSA, indicating potential applications in biocatalysis.
- Material Science Applications : Its unique properties have led to investigations into photoluminescent materials, although these studies primarily focus on synthetic applications rather than biological activity.
Case Studies
While specific case studies directly investigating the biological activity of BTBSA are scarce, several studies highlight its reactivity and potential applications:
- Photoluminescent Properties : In a study by Pang and Zheng (2009), BTBSA was used to create novel conjugated organotin polymers that exhibited photoluminescent properties. This application emphasizes the compound's significance in material science rather than direct biological implications.
- Environmental Concerns : The environmental impact of organotin compounds, including BTBSA, has been documented extensively, raising concerns about their toxicity to aquatic ecosystems. Research indicates that organotins can bioaccumulate and exert adverse effects on marine life .
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of Bis(tributylstannyl)acetylene in organic chemistry?
this compound is widely used as a stannylated alkyne precursor in Stille coupling reactions to construct carbon-carbon bonds, particularly in synthesizing conjugated systems. For example, it reacts with aryl halides or tetrazines to form bis-aryl acetylenes or diazine intermediates, enabling access to complex heterocycles like 4,5-bis(indol-3-yl)-1,2-diazines . Its high reactivity under mild conditions (e.g., 45°C in dioxane) makes it suitable for thermally sensitive substrates.
Q. How is this compound employed in the synthesis of conjugated polymers?
In materials science, this compound facilitates the synthesis of n-channel semiconducting polymers via Pd-catalyzed coupling. For instance, pyromellitic diimide (PyDI)-acetylene homopolymers are synthesized by reacting 3,6-dibromo-N,N'-dialkyl PyDI derivatives with this compound. These polymers exhibit electron mobility up to 2 × 10⁻⁴ cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs), with performance influenced by side-chain engineering (e.g., octyl vs. trifluoromethylphenethyl groups) .
Q. What experimental protocols are recommended for handling this compound?
Key protocols include:
- Catalyst selection : (Ph₃P)₂PdCl₂ outperforms (Ph₃P)₄Pd in Stille couplings .
- Additives : CuI or LiCl suppresses proto-deiodination side reactions .
- Solvent and conditions : Dry toluene under nitrogen, reflux for 48 hours, followed by column chromatography (CHCl₃) and recrystallization for purification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in this compound-mediated couplings?
Optimization strategies include:
- Factorial design : Vary independent variables (e.g., acetylene/HCl flow rates) to map conversion efficiency. For example, a 3² factorial design identified 60% acetylene conversion under specific flow conditions .
- Additive screening : CuCl₂ enhances reactivity by stabilizing Pd intermediates, while LiCl minimizes side reactions .
- Temperature control : Mild thermal conditions (45°C) maximize conversions (97%) in Diels-Alder reactions with tetrazines .
Q. What role does side-chain engineering play in the electronic properties of polymers derived from this compound?
Side chains critically impact charge transport and film morphology :
- Octyl chains : Promote amorphous thin films with measurable electron mobility (2 × 10⁻⁴ cm² V⁻¹ s⁻¹) due to enhanced intermolecular interactions .
- Trifluoromethylphenethyl chains : Introduce steric hindrance, disrupting conjugation and eliminating electron mobility . Analytical techniques like cyclic voltammetry (electron affinity), XRD (crystallinity), and AFM (surface morphology) are essential for characterization .
Q. What analytical methods are critical for characterizing intermediates and products in this compound-based syntheses?
- NMR spectroscopy : Confirms regioselectivity in coupling reactions (e.g., δ 7.45 ppm for aromatic protons in hexaphenylbenzenes) .
- Chromatography : Column chromatography (CHCl₃) isolates pure products, while recrystallization from chloroform/methanol improves crystallinity .
- Mass spectrometry : Validates molecular weights of intermediates, such as diazine derivatives .
Q. How do mechanistic studies explain the selectivity of this compound in cross-coupling reactions?
Mechanistic insights include:
- Oxidative addition : Pd⁰ activates aryl halides, forming Pd-aryl intermediates.
- Transmetallation : this compound transfers the stannyl-alkynyl group to Pd, followed by reductive elimination to form the C–C bond.
- Side-reaction suppression : LiCl coordinates to Pd, reducing proto-deiodination by stabilizing reactive intermediates .
Properties
IUPAC Name |
tributyl(2-tributylstannylethynyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.C2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUONNQGFXOEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#C[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308347 | |
Record name | Bis(tributylstannyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
994-71-8 | |
Record name | 994-71-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(tributylstannyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(tributylstannyl)acetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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